molecular formula C15H8Br2N2O5S B2381502 5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate CAS No. 459183-41-6

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate

Cat. No.: B2381502
CAS No.: 459183-41-6
M. Wt: 488.11
InChI Key: ODEKQFDADHSFGA-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 2-nitrobenzenesulfonate is a useful research compound. Its molecular formula is C15H8Br2N2O5S and its molecular weight is 488.11. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Synthesis and Antimicrobial Evaluation

A study focused on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, including 5,7-dibromoquinolin-8-yl 2-nitrobenzenesulfonate, revealed potent antimicrobial activities against various pathogens (Krishna, 2018).

Molecular Fluorescent pH-Probes

Research on 8-hydroxyquinoline derivatives, including this compound, demonstrated their application as fluorescent pH-probes in nonaqueous solutions. The study highlighted their potential in pH sensing applications due to significant emission shifts upon protonation (Kappaun et al., 2006).

Synthesis and Antimicrobial Study of Novel Sulfonamides

The synthesis of novel sulfonamides, including derivatives of 8-hydroxyquinoline like this compound, was studied for their antimicrobial properties. These compounds showed enhanced antimicrobial activity compared to the parent compounds (Vanparia et al., 2010).

Pro-apoptotic Effects in Cancer Cells

A study synthesizing sulfonamide derivatives, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide, demonstrated pro-apoptotic effects and activation of apoptotic genes in various cancer cell lines. This highlights a potential application in cancer therapy (Cumaoğlu et al., 2015).

Antimicrobial and DNA Interaction Studies

The synthesis of N-(8-hydroxyquinolin-5-yl)-4-methylbenzenesulfonamide and its metal complexes, potentially including this compound, demonstrated enhanced antimicrobial activities and strong DNA binding, indicating their potential in medical applications (Kharwar & Dixit, 2021).

Corrosion Inhibition Properties

Research on 8-hydroxyquinoline derivatives, including this compound, explored their efficacy as corrosion inhibitors for mild steel, showcasing their potential in industrial applications (Rbaa et al., 2019).

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2N2O5S/c16-10-8-11(17)15(14-9(10)4-3-7-18-14)24-25(22,23)13-6-2-1-5-12(13)19(20)21/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEKQFDADHSFGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.